molecular formula C11H19N3 B165027 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine CAS No. 130516-99-3

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

Cat. No. B165027
M. Wt: 193.29 g/mol
InChI Key: FPCPADMQGUJDCY-UHFFFAOYSA-N
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Description

The compound “4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Synthesis and Structural Identification

  • Synthesis and Identification of Derivatives : The compound has been used in the synthesis of potential anti-malarial agents and other derivatives. For example, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} qinoline was synthesized as a potential anti-malarial agent (Guo Qian-yi, 2011).

Chemical Synthesis

  • Novel Series of Derivatives : The compound has been utilized in the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing its versatility in chemical syntheses (Fereshteh Goli-Garmroodi et al., 2015).

Biological Activity

  • Antibacterial and Antifungal Applications : Compounds synthesized using 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine have shown significant biological activity against standard strains, indicating its potential in antimicrobial applications (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
  • Role in Histamine H3 Receptor Agonism : Piperidine derivatives of the compound have been investigated for their agonistic activity on the human histamine H3 receptor, indicating potential pharmacological applications (M. Ishikawa et al., 2010).

Synthesis Methods

  • Efficient Synthesis Processes : Efficient and simple synthesis methods have been developed for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting the compound's utility in streamlining chemical processes (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

NMDA Receptor Ligands

  • Discovery of NMDA Receptor Antagonists : The compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its potential in neurological applications (J. Wright et al., 1999).

properties

IUPAC Name

4-[2-(2-methylimidazol-1-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10-13-7-9-14(10)8-4-11-2-5-12-6-3-11/h7,9,11-12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPADMQGUJDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424479
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

CAS RN

130516-99-3
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension containing 41.8 g (0.22 mol) of the compound prepared in (a) above, 450 ml of glacial acetic acid and 5.4 g of platinum oxide in a pressure bottle was affixed to a Parr Hydrogenation apparatus under 50 psi. of hydrogen and maintained at room temperature until the hydrogen uptake was completed. The reaction mixture was filtered through Celite, and the filter bed was then washed with approximately 100 ml of acetic acid. The combined filtrates were then concentrated in vacuo and the resultant residue was distilled in a Kugelrohr apparatus to yield a low melting white solid.
[Compound]
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compound
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41.8 g
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reactant
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5.4 g
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450 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Imaeda, T Kuroita, H Sakamoto… - Journal of medicinal …, 2008 - ACS Publications
The coagulation enzyme factor Xa (FXa) has been recognized as a promising target for the development of new antithrombotic agents. We previously found compound 1 to be an orally …
Number of citations: 30 pubs.acs.org

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